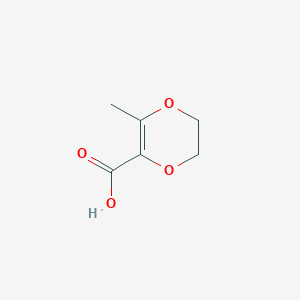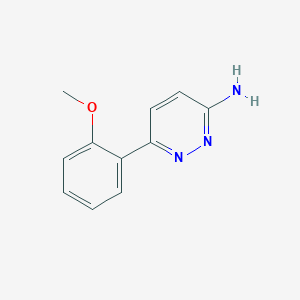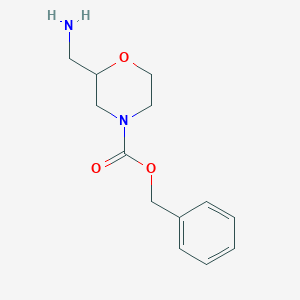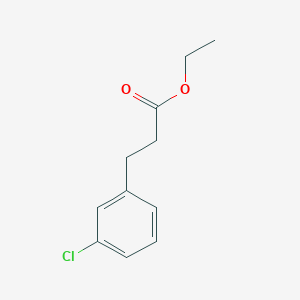
Ethyl 3-(3-chlorophenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(3-chlorophenyl)propanoate is a chemical compound that belongs to the class of organic compounds known as propanoic acid derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Thermochemistry and Kinetics of Ester Decomposition
The study of the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of esters like ethyl propanoate offers insight into the initiation reactions and intermediate products from unimolecular decomposition reactions. Such research provides a foundation for understanding the thermal stability and reactivity of Ethyl 3-(3-chlorophenyl)propanoate, facilitating its use in biofuel development and other applications (El‐Nahas et al., 2007).
Polymorphism in Pharmaceutical Compounds
The investigation of polymorphism, as seen in specific investigational pharmaceutical compounds, is crucial for the pharmaceutical industry. Understanding the polymorphic forms of Ethyl 3-(3-chlorophenyl)propanoate-related compounds can influence drug formulation, stability, and efficacy (Vogt et al., 2013).
Insect Growth Regulation
Ethyl 3-(3-chlorophenyl)propanoate has been explored for its potential as an insect growth regulator. Its synthesis and bio-assay against the wax moth, Galleria mellonella, highlight its role as a juvenile hormone mimic, indicating potential applications in pest control (Devi & Awasthi, 2022).
Catalytic Reactions for Environmental Applications
The role of ethyl derivatives in catalytic reactions, particularly in the degradation of environmental pollutants, underscores the importance of Ethyl 3-(3-chlorophenyl)propanoate in advanced oxidation processes for wastewater treatment. This research aids in the development of more efficient and sustainable methods for removing hazardous substances from the environment (Sun & Pignatello, 1993).
Organic Electronics and Photodetectors
In the field of organic electronics, modified ethylene derivatives are employed to enhance the performance of polymer photodetectors. By integrating Ethyl 3-(3-chlorophenyl)propanoate into polymers, researchers can significantly improve the detectivity of photodetectors, which is critical for the development of advanced optical devices (Zhang et al., 2015).
Propriétés
IUPAC Name |
ethyl 3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZLHYCICBIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570046 | |
| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorophenyl)propanoate | |
CAS RN |
7116-35-0 | |
| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



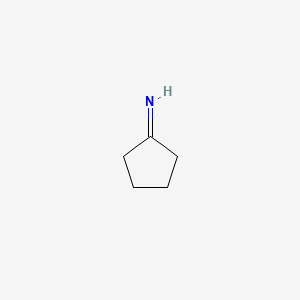
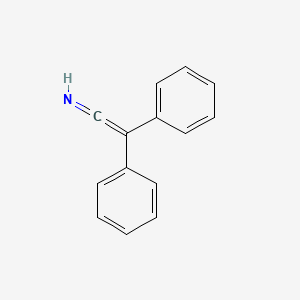

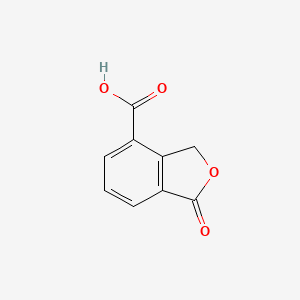
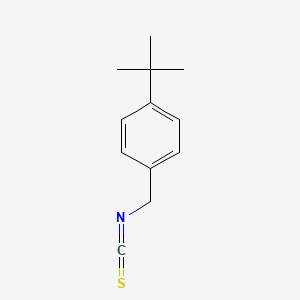

![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)
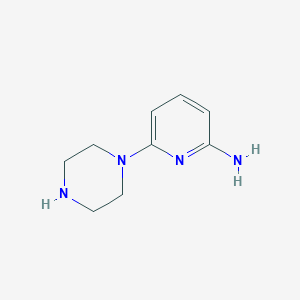
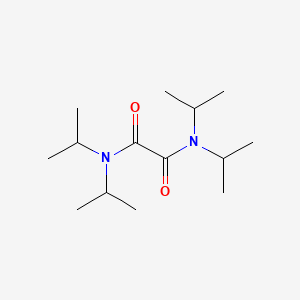
![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)
